molecular formula C12H11NO2 B1592569 6-Hydroxy-N-methyl-1-naphthamide CAS No. 847802-91-9

6-Hydroxy-N-methyl-1-naphthamide

Cat. No.: B1592569
CAS No.: 847802-91-9
M. Wt: 201.22 g/mol
InChI Key: NCTCADPFOMVLRZ-UHFFFAOYSA-N
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Description

6-Hydroxy-N-methyl-1-naphthamide is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 6th position and a methylamide group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxy-N-methyl-1-naphthamide can be synthesized by reacting 6-hydroxy-1-naphthoic acid with methylamine in the presence of a carbodiimide coupling reagent. The reaction proceeds under mild conditions and produces high yields of the desired compound. Another method involves coupling 6-hydroxy-1-naphthoic acid with aniline derivatives in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of carbodiimide coupling reagents and mild reaction conditions makes the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N-methyl-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

6-Hydroxy-N-methyl-1-naphthamide has been widely used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and enzyme inhibitors. It has been employed in the synthesis of novel anticancer agents such as pyrido[2,1-a]isoindol-4-ones and quinolone-8-amino acid conjugates. Additionally, it has shown potential as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, making it relevant in the context of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-1-naphthoic acid: The precursor in the synthesis of 6-Hydroxy-N-methyl-1-naphthamide.

    Naphthalene derivatives: Compounds with similar naphthalene ring structures but different functional groups.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MAO and ChE enzymes sets it apart from other naphthalene derivatives, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-hydroxy-N-methylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCADPFOMVLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628774
Record name 6-Hydroxy-N-methylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847802-91-9
Record name 6-Hydroxy-N-methylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 6-hydroxy-1-naphthoic acid and methylamine using the method of preparation 57 to give the title compound as a pale orange solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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